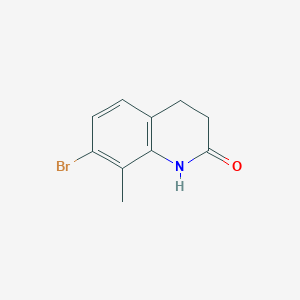

![molecular formula C13H15N3S B2445976 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325305-24-5](/img/structure/B2445976.png)

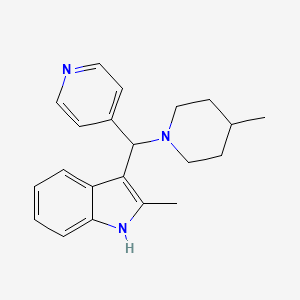

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a cyclic core structure with two or more rings that are fused together. The synthesis, mechanism of action, and biochemical and physiological effects of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione are discussed in

Scientific Research Applications

- DiPOA (a derivative of 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) has been investigated as a mu opioid receptor agonist . It exhibits high potency and peripheral selectivity, making it a promising candidate for pain management .

- Research suggests that 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione derivatives may possess anticancer activity . Their unique spirocyclic structure could potentially interfere with cancer cell growth pathways .

- Some studies have explored the antibacterial and antifungal properties of this compound. Its sulfur-containing moiety may contribute to its efficacy against microbial pathogens .

- The spirocyclic scaffold of 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione derivatives has drawn attention for its potential neuroprotective effects . Researchers are investigating its ability to mitigate oxidative stress and protect neurons .

- Due to its nitrogen and sulfur atoms, this compound can form stable complexes with metal ions. These complexes may find applications in catalysis , sensing , or drug delivery .

- The solid-state properties of 3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione derivatives are of interest in materials science . Researchers explore their crystal structures, optical properties, and potential use in organic electronics .

Opioid Receptor Modulation

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Metal Ion Complexation

Materials Science

properties

IUPAC Name |

3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCCKCAITKYRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12NC(=S)C(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)